molecular formula C18H12BrFN2O2S B2813652 1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946372-79-8

1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2813652
CAS No.: 946372-79-8
M. Wt: 419.27
InChI Key: FZIZYCRZMGPMFB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a pyrazin-2(1H)-one core, a heterocyclic scaffold recognized for its prevalence in pharmacologically active compounds. The structure is further functionalized with a 4-bromophenyl group at the N1 position and a thioether side chain connected to a 4-fluorobenzoyl methyl group. This specific arrangement suggests potential as a key intermediate or a novel chemical entity for structure-activity relationship (SAR) studies. While direct biological data for this specific compound is not yet reported in the public domain, its molecular architecture shares key characteristics with inhibitors of critical cellular targets. For instance, derivatives based on heterocyclic systems like pyrazines, thiazoles, and thiadiazoles have been extensively investigated as potent inhibitors of protein kinases, such as c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . The incorporation of halogen atoms (bromine and fluorine) is a common strategy in drug discovery to fine-tune properties like metabolic stability, binding affinity, and membrane permeability . Researchers may explore this compound's utility in developing novel therapeutic agents targeting oncology pathways or inflammatory diseases. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2S/c19-13-3-7-15(8-4-13)22-10-9-21-17(18(22)24)25-11-16(23)12-1-5-14(20)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIZYCRZMGPMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including the presence of bromophenyl and fluorophenyl substituents, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one. Its molecular formula is C18H15BrFN2O2SC_{18}H_{15}BrFN_2O_2S, with a molecular weight of approximately 404.39 g/mol. The structure can be visualized as follows:

Component Description
Core Structure Pyrazinone
Substituents 4-bromophenyl, 4-fluorophenyl
Functional Groups Thioether, carbonyl

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance the binding affinity to target proteins, while the pyrazinone core can engage in various chemical interactions that modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, which are crucial for therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazinone derivatives. For instance, compounds similar to this compound have shown significant inhibitory activity against cancer cell lines, including those resistant to conventional therapies. The mechanism often involves targeting pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and progression .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. For example, compounds derived from similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of electron-withdrawing groups like bromine and fluorine may enhance their antimicrobial efficacy by altering membrane permeability or inhibiting essential metabolic pathways in pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazinone derivatives are also noteworthy. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes. This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds closely related to this compound:

  • Antitumor Efficacy : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
  • Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against various strains, including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring were critical for enhancing antimicrobial potency.
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that related compounds significantly reduced edema in carrageenan-induced paw edema tests, supporting their potential use in managing inflammatory conditions .

Comparison with Similar Compounds

Mechanistic and Theoretical Insights

  • Hydrogen Bonding: The pyrazinone core’s carbonyl group may act as a hydrogen-bond acceptor, influencing crystal packing and solubility, as discussed in Etter’s graph set analysis .
  • Electronic Effects : The electron-withdrawing bromo and fluoro substituents could modulate the compound’s reactivity and interaction with biological targets, similar to 7f and Example 62 .

Q & A

Q. Methodological approach :

  • Pre-activation of thiol precursors : Use tert-butylthiol protection to minimize oxidation .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for C-S bond formation, improving yield from 45% to 72% .
  • Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce viscosity and enhance reagent diffusion .
    Data contradiction : Some studies report higher yields in THF (60%) versus DMF (45%) due to better solubility of intermediates . Researchers should screen solvents based on specific precursor solubility.

Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo studies?

Case study : Inconsistent IC₅₀ values for kinase inhibition (in vitro: 0.8 µM vs. in vivo: 5.2 µM) may arise from:

  • Metabolic instability : The thioether group is prone to oxidation in vivo. Mitigate via prodrug strategies (e.g., acetyl protection) .
  • Protein binding : High serum albumin binding (>90%) reduces bioavailability. Use SPR (Surface Plasmon Resonance) to quantify binding affinity and adjust dosing .
    Experimental design : Parallel assays using liver microsomes (CYP450 stability) and pharmacokinetic profiling in rodent models are critical .

Advanced: What strategies address structural contradictions in X-ray crystallography vs. computational modeling?

Example : X-ray data shows a planar pyrazinone ring , while DFT calculations predict slight puckering.

  • Resolution steps :
    • Validate computational parameters (B3LYP/6-31G* vs. M06-2X/def2-TZVP) .
    • Analyze thermal ellipsoids in X-ray data to assess dynamic disorder .
    • Perform variable-temperature NMR to detect conformational flexibility .

Basic: What are the compound's key reactivity profiles under standard laboratory conditions?

  • Acid/Base Stability : Stable in pH 4–8; decomposes in strong acids (H₂SO₄) via cleavage of the thioether bond .
  • Oxidation : Susceptible to H₂O₂ or O₂, forming sulfoxide/sulfone derivatives. Use antioxidants (BHT) during storage .
  • Nucleophilic Attack : Reactive at the pyrazinone carbonyl with Grignard reagents or amines (e.g., forming hydrazone derivatives) .

Advanced: How to design assays for evaluating the compound's selectivity across kinase targets?

Q. Methodology :

  • Panel screening : Use a kinase profiling service (e.g., Eurofins) covering 100+ kinases.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • Data normalization : Compare IC₅₀ values against staurosporine (pan-kinase inhibitor) to calculate selectivity scores .

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